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Beta-ethynylserine (βES) represents a significant advancement in metabolic labeling techniques for

detecting newly synthesized proteins in immunometabolism research. This bioorthogonal threonine analog

has emerged as a powerful tool that enables efficient labeling of the nascent proteome in complete growth

media without requiring starvation conditions or causing cellular toxicity [1]. Unlike traditional methionine

analogs such as homopropargylglycine (HPG) and azidohomoalanine (AHA), which require methionine

depletion for adequate incorporation, βES competes effectively with endogenous threonine, facilitating

robust protein labeling under physiological conditions [1]. The incorporation of βES into newly synthesized

proteins occurs through the normal translation machinery, where it is specifically charged by threonyl-tRNA

synthetase and incorporated at positions normally occupied by threonine residues [1].

The development of βES-based labeling techniques addresses critical limitations in existing metabolic

labeling approaches. Traditional methods like puromycin-based labeling suffer from inherent toxicity issues,

as puromycin can induce endoplasmic reticulum stress and other adverse effects that perturb cellular

physiology [2]. Similarly, BONCAT with methionine analogs often requires methionine-free conditions that

disrupt normal cellular metabolism and potentially introduce artifacts [3]. βES overcomes these limitations

by providing non-toxic, efficient labeling that preserves normal cell function while enabling accurate

measurement of protein synthesis dynamics [1]. This makes it particularly valuable for studying sensitive

primary cells such as immune cells, which are highly susceptible to culture condition changes [3].

Principle of Beta-Ethynylserine Labeling

The fundamental principle behind βES labeling leverages the fidelity of the cellular translation machinery

while incorporating a bioorthogonal handle for subsequent detection. βES features an ethynyl group that
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serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known

as "click" chemistry [2]. During active protein synthesis, βES is incorporated into nascent polypeptide chains

in place of threonine residues. Following fixation and permeabilization of cells, the incorporated alkyne

groups react specifically with fluorescent azide dyes, enabling visualization and quantification of newly

synthesized proteins via flow cytometry [4] [2].

The CENCAT (Cellular Energetics through Noncanonical Amino Acid Tagging) methodology utilizes βES

incorporation as a proxy for metabolic activity by measuring how protein synthesis responds to metabolic

inhibition [4] [2]. This approach builds upon the SCENITH principle but replaces puromycin with non-toxic

amino acid analogs. In practice, cells are treated with metabolic inhibitors targeting specific energy pathways

—2-deoxy-D-glucose (2-DG) for glycolytic inhibition and oligomycin for mitochondrial ATP synthase

inhibition—followed by βES incorporation assessment [4]. The reduction in βES incorporation under these

inhibition conditions reveals the relative dependence of cellular protein synthesis on different metabolic

pathways, providing insights into the metabolic preferences of various cell types under different

physiological conditions [2].

Table 1: Comparison of Metabolic Labeling Approaches

Parameter
Beta-ethynylserine
(βES)

Homopropargylglycine
(HPG)

Puromycin Analogs

Incorporation
Efficiency

High (1:40 relative to
threonine) [1]

Low (requires Met
depletion) [1]

High but produces
truncated peptides [1]

Toxicity Non-toxic [1] Low toxicity [2] High toxicity [2]

Medium
Requirements

Complete medium [1] Methionine-free medium [3] Complete medium [2]

Labeling Stability Stable incorporation [1] Stable incorporation [2] Unstable (degraded

within 1h) [1]

Applications Primary cells, complex

samples [3]

Cell lines (with limitations)

[2]

Cell lines (short pulses)

[2]
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Applications in Immunometabolism Research

Metabolic Profiling of Immune Cell Subsets

CENCAT with βES labeling enables comprehensive metabolic profiling of heterogeneous immune cell

populations at single-cell resolution. This application is particularly valuable for understanding how different

immune cell subsets utilize metabolic pathways to support their specialized functions. Research

demonstrates that CENCAT successfully reproduces known metabolic signatures in human primary

macrophages, with classically activated (LPS+IFNγ) macrophages showing increased glycolytic capacity

and alternatively activated (IL-4) macrophages relying more heavily on mitochondrial oxidative metabolism

[2]. The technique has been applied to profile metabolic adaptations in human peripheral blood mononuclear

cells (PBMCs) under various stimulatory conditions, revealing diverse metabolic rewiring patterns in

response to different immune activators [2].

The method's compatibility with multicolor flow cytometry allows simultaneous immunophenotyping and

metabolic assessment, enabling researchers to correlate metabolic profiles with specific cell surface markers.

This multi-parameter approach has been utilized to analyze tissue-resident immune cells from various

murine organs, including peritoneal cavity, spleen, epididymal white adipose tissue, liver, lungs, and kidneys

[4]. These studies have revealed that tissue-specific clustering based on metabolic profiles occurs, likely

driven by microenvironmental priming that shapes local immune cell metabolism [2]. Such findings

highlight how βES-based CENCAT provides valuable insights into the metabolic adaptations that enable

immune cells to function in diverse tissue environments.

Cancer and Therapeutic Resistance Studies

βES labeling has proven instrumental in investigating metabolic aspects of cancer biology and therapeutic

resistance mechanisms. In diffuse large B-cell lymphoma (DLBCL) models, CENCAT has been employed to

study intracellular resistance mechanisms to complement-dependent cytotoxicity (CDC), an important

effector function of various therapeutic antibodies [5]. These studies revealed that cancer resistance to CDC

is associated with alterations in mitochondrial mass, morphology, and mitophagy, connecting mitochondrial

rearrangements and cytoskeletal dynamics with treatment resistance [5].
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Additionally, THRONCAT (the broader methodology incorporating βES labeling) has been applied in

melanoma research to profile proteome and secretome changes in dendritic cells during their transition to an

immunosuppressive state in the tumor microenvironment [3]. This approach enabled the identification of

differentially synthesized and secreted proteins in tumor-induced DC3s, including upregulated cathepsins

and transforming growth factor-β-induced protein, which potentially contribute to creating an immune

environment favorable for tumor progression [3]. The ability to label newly synthesized proteins in complete

medium without starvation made it possible to study these sensitive primary cells under conditions that

maintain their native functionality, demonstrating the unique value of βES-based approaches in cancer

immunology research.

Detailed Experimental Protocols

CENCAT Protocol for Immunometabolic Profiling

The CENCAT protocol provides a standardized approach for assessing cellular metabolic dependencies using

βES incorporation. The procedure consists of several key phases: sample preparation, metabolic inhibition,

βES incorporation, click chemistry detection, and data analysis [4].

Sample Preparation:

Isolate PBMCs from human blood using Ficoll density gradient centrifugation or obtain immune cells

from murine tissues through appropriate dissociation protocols [4].
For human PBMCs: Dilute EDTA blood 1:1 with PBS, layer over Ficoll Paque-Plus in Leucosep tubes,

and centrifuge at 800 RCF for 15 min at 18-20°C. Collect the PBMC layer, wash three times with ice-
cold PBS, and count cells [4].

Resuspend cells in complete RPMI1640 medium at 10.0 × 10⁶ cells/mL. Plate 0.25-1.0 × 10⁶ cells per
well in a 96-well round-bottom plate, with four wells required per replicate (one for each inhibitor

condition) [4].

Metabolic Inhibition and βES Labeling:

Pre-incubate cells for 15 minutes at 37°C with different metabolic inhibitors: DMSO (vehicle control),

100 mM 2-DG (glucose metabolism inhibitor), 1 μM oligomycin (mitochondrial ATP synthase inhibitor),
or both inhibitors combined (DGO) [4] [5].

Add βES to a final concentration of 500 μM and incubate for 30-60 minutes at 37°C [5]. Include a
βES-negative control to establish background fluorescence.
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Terminate the reaction by placing cells on ice and washing with cold PBS.

Click Chemistry Detection:

Stain cells with a fixable viability dye, then fix and permeabilize cells using appropriate
fixation/permeabilization buffers (e.g., eBioscience Foxp3 Fix/Perm kit) [5].

Prepare click reaction mixture containing Cu(II)SO₄, THPTA ligand, and fluorescent azide dye (e.g.,
AFDye 405 Azide Plus). Incubate fixed/permeabilized cells with click reaction mixture for 30 minutes

at room temperature protected from light [4].
Wash cells thoroughly to remove unreacted dye and resuspend in FACS buffer for acquisition.

Acquire data on a flow cytometer capable of detecting the fluorescent azide dye, along with
antibodies for immunophenotyping if performing multi-parameter analysis.

Table 2: Key Reagents and Concentrations for CENCAT

Reagent Purpose Working Concentration Stock Solution

Beta-ethynylserine
(βES)

Metabolic labeling of

nascent proteins

500 μM [5] Prepare fresh in PBS

or medium

2-Deoxy-D-glucose
(2-DG)

Glycolysis inhibition 100 mM [4] [5] 1 M in PBS

Oligomycin Mitochondrial ATP

synthase inhibition

1 μM [4] [5] 10 mM in DMSO

Cu(II)SO₄ Click chemistry catalyst As per click kit protocol 50 mM in water

THPTA ligand Copper chelator for click
chemistry

As per click kit protocol 100 mM in water

Fluorescent azide Detection of incorporated
βES

Manufacturer's
recommendation

Varies by dye

Flow Cytometry Data Acquisition and Analysis

Proper flow cytometry data acquisition and analysis are crucial for obtaining meaningful results from

CENCAT experiments. The following steps ensure accurate data interpretation:
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Data Acquisition:

Configure the flow cytometer with appropriate laser and filter settings for the fluorescent azide dye
used in the click reaction. For AFDye 405 Azide Plus, use a violet laser (405 nm) and 450/50 nm

bandpass filter [4].
Include compensation controls for multicolor experiments, especially when combining βES detection

with immunophenotyping markers.
Collect sufficient events for robust statistical analysis, typically 10,000-50,000 events per sample,

depending on population rarity.

Gating Strategy:

Begin by plotting Forward Scatter (FSC) versus Side Scatter (SSC) to identify the main population of

intact cells and exclude debris [6].
Apply a viability gate based on the live/dead marker to exclude dead cells.

For immunophenotyping, create subsequent gates for specific cell populations using appropriate
surface markers.

Finally, analyze βES fluorescence within the gated population of interest.

Data Analysis and Interpretation:

Calculate the mean fluorescence intensity (MFI) of βES labeling for each inhibitor condition within the

defined cell population [2].
Determine metabolic parameters using the following calculations [2]:

Glucose Dependence (%) = [(MFI_DMSO - MFI_2-DG) / (MFI_DMSO - MFI_DGO)] × 100
Mitochondrial Dependence (%) = [(MFI_DMSO - MFI_Oligomycin) / (MFI_DMSO -

MFI_DGO)] × 100
Glycolytic Capacity (%) = 100% - Mitochondrial Dependence

FAO/AAO Capacity (%) = 100% - Glucose Dependence
These calculations reveal the relative contribution of different metabolic pathways to supporting

protein synthesis, providing insights into cellular metabolic preferences.

Data Analysis and Interpretation

Quantitative Assessment of Metabolic Dependencies

The analysis of CENCAT data focuses on quantifying how different metabolic inhibitors affect protein

synthesis rates, which serves as a proxy for overall cellular metabolic activity. The reduction in βES
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incorporation under specific inhibition conditions reveals the relative importance of different energy-

producing pathways for maintaining cellular functions [2].

The key metrics derived from CENCAT analysis include glucose dependence, mitochondrial dependence,

glycolytic capacity, and fatty acid/amino acid oxidation (FAO/AAO) capacity. Glucose dependence

represents the percentage of protein synthesis that relies on glucose metabolism, while mitochondrial

dependence indicates the percentage dependent on mitochondrial ATP production [2]. Importantly, these

parameters are calculated relative to the total inhibitable protein synthesis (represented by the DGO

condition where both major ATP-producing pathways are blocked), providing a normalized framework for

comparing different cell types or conditions [2].

Table 3: Metabolic Parameters Calculated from CENCAT Data

Parameter Calculation Formula Biological Interpretation

Glucose
Dependence

[(MFI_DMSO - MFI_2-DG) /
(MFI_DMSO - MFI_DGO)] × 100

Percentage of protein synthesis
supported by glucose metabolism

Mitochondrial
Dependence

[(MFI_DMSO - MFI_Oligomycin) /
(MFI_DMSO - MFI_DGO)] × 100

Percentage of protein synthesis
supported by mitochondrial respiration

Glycolytic Capacity 100% - Mitochondrial Dependence Reserve capacity to utilize glycolysis
when mitochondria are inhibited

FAO/AAO Capacity 100% - Glucose Dependence Capacity to utilize fatty acids/amino
acids when glucose is unavailable

Technical Validation and Quality Control

Rigorous validation and quality control measures are essential for generating reliable CENCAT data. Several

control conditions should be included in every experiment to ensure proper technique execution and data

interpretation [4]:

βES-negative control: Cells processed without βES incorporation establish background
fluorescence levels for the click reaction.
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Translation inhibition control: Treatment with a protein synthesis inhibitor such as cycloheximide or

homoharringtonine should abolish βES signal, confirming that detection specifically measures newly
synthesized proteins [1].

Metabolic inhibition controls: The combination of 2-DG and oligomycin (DGO) should maximally
inhibit protein synthesis, providing the baseline for calculating relative metabolic dependencies.

Dose-response validation: Prior to full experiments, titrate βES concentration and incubation time to
establish optimal labeling conditions for specific cell types.

When properly optimized and validated, CENCAT with βES labeling produces highly reproducible

metabolic profiles that align with known biological paradigms. For example, the technique successfully

recapitulates the expected metabolic differences between classically and alternatively activated macrophages,

with the former showing higher glycolytic capacity and the latter demonstrating greater mitochondrial

dependence [2]. This validation against established metabolic patterns provides confidence in the method's

reliability for investigating less-characterized biological systems.

Workflow Visualization
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CENCAT Experimental Workflow

Sample Preparation
(PBMCs or tissue immune cells)

Metabolic Inhibition
• DMSO (control)

• 2-DG (glycolysis inhibitor)
• Oligomycin (mitochondrial inhibitor)

• 2-DG + Oligomycin

βES Incorporation
(500 μM, 30-60 min)

Click Chemistry
(Fluorescent azide tagging)

Flow Cytometry Analysis
(Fluorescence detection + immunophenotyping)

Metabolic Parameter Calculation
• Glucose dependence

• Mitochondrial dependence
• Glycolytic capacity
• FAO/AAO capacity

Click to download full resolution via product page

Diagram 1: CENCAT Experimental Workflow. The diagram outlines the key steps in performing CENCAT

analysis, from sample preparation through metabolic inhibition, βES incorporation, fluorescent detection,

and final data analysis.
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CENCAT Data Analysis Methodology

Measure MFI for each condition:
• MFI_DMSO (control)

• MFI_2-DG (glycolysis inhibited)
• MFI_Oligo (mitochondria inhibited)

• MFI_DGO (both inhibited)

Glucose Dependence (%)
= [(MFI_DMSO - MFI_2-DG) / 

(MFI_DMSO - MFI_DGO)] × 100

Mitochondrial Dependence (%)
= [(MFI_DMSO - MFI_Oligo) / 

(MFI_DMSO - MFI_DGO)] × 100

FAO/AAO Capacity (%)
= 100% - Glucose Dependence

Glycolytic Capacity (%)
= 100% - Mitochondrial Dependence

Click to download full resolution via product page

Diagram 2: CENCAT Data Analysis Methodology. This diagram illustrates the process for calculating

metabolic parameters from mean fluorescence intensity (MFI) measurements obtained under different

metabolic inhibition conditions.

Conclusion

Beta-ethynylserine represents a significant advancement in metabolic labeling technologies, offering

researchers a non-toxic, efficient method for detecting newly synthesized proteins in complete growth media.

The CENCAT methodology leveraging βES incorporation provides a powerful platform for assessing

cellular metabolic dependencies at single-cell resolution, enabling sophisticated immunometabolic profiling

in heterogeneous samples. The technique's compatibility with multicolor flow cytometry allows

simultaneous immunophenotyping and metabolic assessment, making it particularly valuable for studying

complex biological systems where metabolic heterogeneity exists between cell subsets.

The applications of βES labeling span from basic characterization of immune cell metabolism to

investigating metabolic adaptations in disease states such as cancer and therapeutic resistance. As research

continues to highlight the critical role of cellular metabolism in determining functional outcomes,

methodologies like CENCAT that provide functional metabolic insights at single-cell resolution will become
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increasingly valuable. With its robust protocol, minimal sample requirements, and compatibility with

standard flow cytometry infrastructure, βES-based CENCAT offers an accessible yet powerful approach for

advancing our understanding of how metabolic regulation shapes cellular function in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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